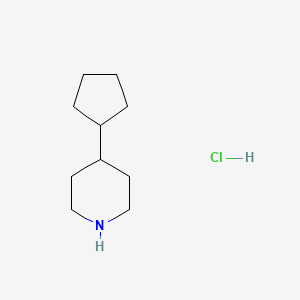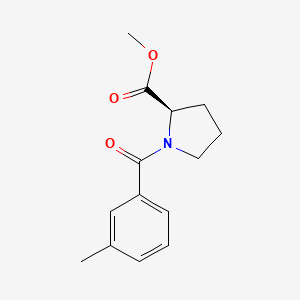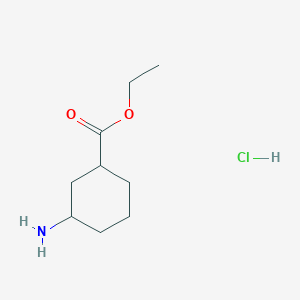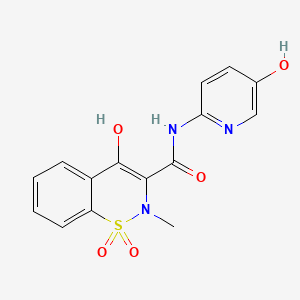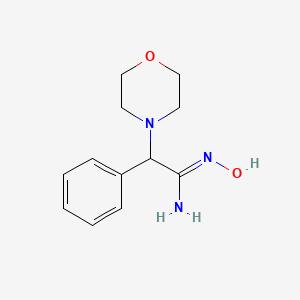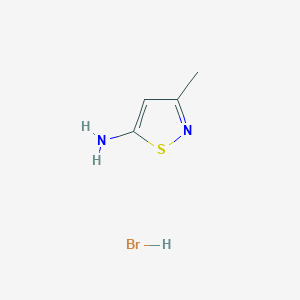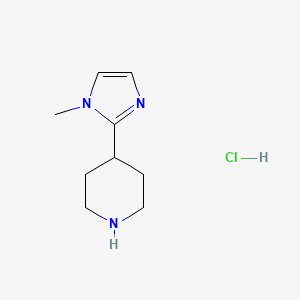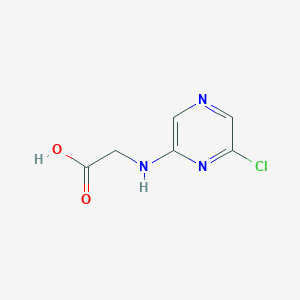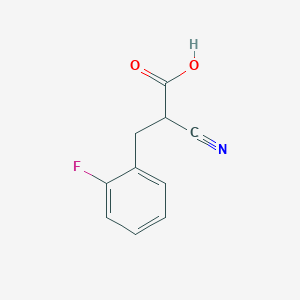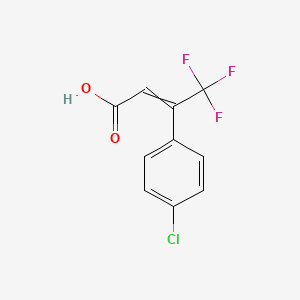
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid
Descripción general
Descripción
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid: is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a butenoic acid backbone. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties. It is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid and its analogues are used in various chemical syntheses. For instance, they are involved in the preparation of esters with pyrethroidal alcohols, demonstrating the structural requirements for insecticidal activity (Elliott et al., 1983). They also play a role in the alkoxycarbonylation of trifluoropropyne, leading to the formation of unsaturated acid derivatives (Scrivanti, Beghetto, & Matteoli, 2002). Additionally, these compounds are utilized in the conversion of 3-alkoxycarbonylbut-3-enoic acids into benzo[c]fluorenone derivatives (Gindy, Baghos, & Shaban, 1970).
Biological and Pharmacological Applications
In the biological and pharmacological context, this compound derivatives are investigated for various activities. For example, their enantiomers have been analyzed for pharmacological activity, indicating that certain enantiomers exhibit significantly higher efficacy (Witczuk, Khaunina, & Kupryszewski, 1980). Moreover, these compounds have been studied for their inhibitory properties against kynurenine-3-hydroxylase, which could be potential neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).
Advanced Synthesis and Catalysis
These compounds are integral in advanced synthesis and catalysis. For instance, they are used in the synthesis of trans-2-(Trifluoromethyl)cyclopropylamine, showcasing their role in multigram synthesis and cyclopropane ring formation (Yarmolchuk et al., 2012). Their usage in palladium-catalyzed cross-coupling reactions for the synthesis of 3,3-disubstituted prop-2-enoic acids also highlights their importance in producing structurally diverse compounds (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid may also interact with various biological targets.
Mode of Action
Related compounds, such as chlorfenapyr, an arylpyrrole derivative, have a unique mode of action . They interact with their targets, leading to changes in the biological system. It is plausible that this compound may have a similar interaction with its targets.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.
Result of Action
Related compounds, such as indole derivatives, have been shown to have diverse biological activities . This suggests that this compound may also have a range of effects at the molecular and cellular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and trifluoroacetic acid.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with trifluoroacetic acid to form an intermediate compound.
Addition Reaction: The intermediate undergoes an addition reaction with a suitable reagent, such as a Grignard reagent, to introduce the butenoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Catalysts: Employing catalysts to accelerate the reaction rates and improve selectivity.
Automation: Using automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-4,4,4-trifluorobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4,4,4-trifluorobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(5-9(15)16)10(12,13)14/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWVWGLEWGSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


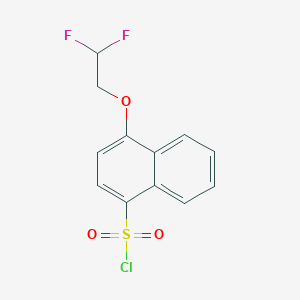
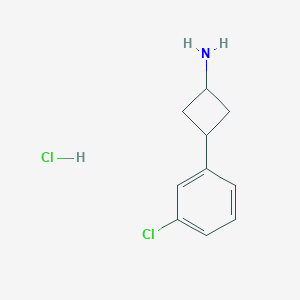
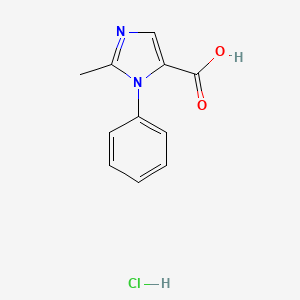
![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)
